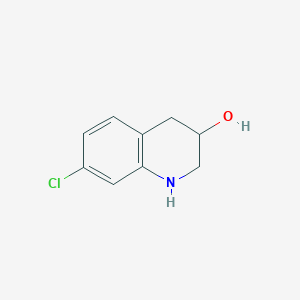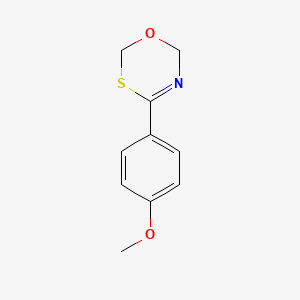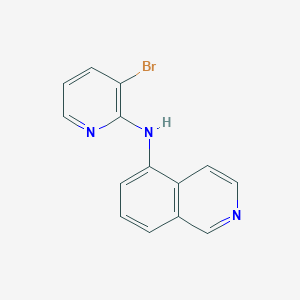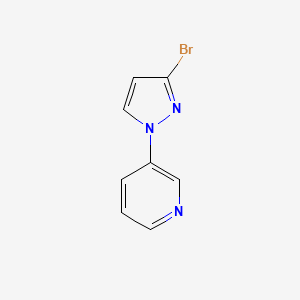
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol: is an organic compound with the molecular formula C9H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 7-Chloroquinoline: One common method involves the reduction of 7-chloroquinoline using a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.
Industrial Production Methods: Industrial production methods for 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: It can be reduced to form various tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Antimalarial Agents: Some derivatives of this compound have been investigated for their antimalarial properties.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In the case of antimalarial activity, it may interfere with the heme detoxification process in Plasmodium parasites, leading to their death.
Comparison with Similar Compounds
7-Chloroquinoline: A precursor to 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol, used in similar applications.
1,2,3,4-Tetrahydroquinoline: Lacks the chloro group but shares the tetrahydroquinoline core structure.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with an isoquinoline core.
Uniqueness:
Chloro Group: The presence of the chloro group at the 7-position enhances the compound’s reactivity and allows for further functionalization.
Hydroxyl Group: The hydroxyl group at the 3-position provides additional sites for chemical modification and enhances the compound’s solubility in water.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |
InChI Key |
AGVFCGGDCJTZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)


![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)


![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)

